molecular formula C12H16ClN5 B11852962 6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11852962
M. Wt: 265.74 g/mol
InChI Key: SBTACHXIMUIIKD-UHFFFAOYSA-N
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Description

6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a chlorine atom at the 6th position and an ethylpiperidinyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of 6-chloro-7-deazapurine, which is then treated with benzocaine in ethanol under reflux conditions to obtain ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate. This intermediate is further processed to introduce the ethylpiperidinyl group .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This approach involves the use of microwave irradiation to facilitate the formation of the pyrazolo[3,4-d]pyrimidine core, followed by chlorination and subsequent functionalization with the ethylpiperidinyl group .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6th position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. This inhibition results in cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16ClN5

Molecular Weight

265.74 g/mol

IUPAC Name

6-chloro-1-(1-ethylpiperidin-3-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H16ClN5/c1-2-17-5-3-4-10(8-17)18-11-9(7-15-18)6-14-12(13)16-11/h6-7,10H,2-5,8H2,1H3

InChI Key

SBTACHXIMUIIKD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)N2C3=NC(=NC=C3C=N2)Cl

Origin of Product

United States

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